Lucanthone

Catalog No.
S548629
CAS No.
479-50-5
M.F
C20H24N2OS
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lucanthone

CAS Number

479-50-5

Product Name

Lucanthone

IUPAC Name

1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H24N2OS/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20/h6-11,21H,4-5,12-13H2,1-3H3

InChI Key

FBQPGGIHOFZRGH-UHFFFAOYSA-N

SMILES

Array

solubility

3.15e-03 g/L

Synonyms

Lucanthone monohydrochloride; NCIMech000830; CCRIS 1106; AIDS013879; AIDS-013879; Thiaxanthenone; miracil D.

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O

The exact mass of the compound Lucanthone is 340.16093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thioxanthenes. It belongs to the ontological category of thioxanthenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Substituting Lucanthone with its primary metabolite, Hycanthone, is inadvisable due to a vastly different inhibitory profile against key enzymes; Hycanthone is over 60-fold more potent against APE1, making them functionally distinct for DNA repair studies. Compared to other common autophagy inhibitors like Chloroquine, Lucanthone demonstrates significantly higher potency in cancer cell models. Furthermore, as a free base, this specific compound (CAS 479-50-5) necessitates formulation in organic solvents, a critical handling and processability difference from its hydrochloride salt form, which offers greater aqueous solubility. This makes the two forms non-interchangeable for many high-throughput screening and cell culture applications.

Distinct APE1 Inhibition Profile vs. Primary Metabolite Hycanthone

Lucanthone is a moderate inhibitor of APE1 endonuclease activity, whereas its primary metabolite, Hycanthone, is substantially more potent. In a direct comparison of inhibitory concentration, Hycanthone was found to be approximately 62.5 times more effective at inhibiting APE1. This quantitative difference is critical for researchers needing to distinguish between the general cytotoxic effects of thioxanthenones and specific inhibition of the base excision repair pathway.

Evidence DimensionAPE1 Endonuclease Activity Inhibition (IC50)
Target Compound Data5 µM
Comparator Or BaselineHycanthone: 80 nM
Quantified DifferenceHycanthone is ~62.5-fold more potent
ConditionsIn vitro inhibition assay using depurinated plasmid DNA substrate and purified APE1 enzyme.

This allows for selective use of Lucanthone in studies where potent APE1 inhibition is undesirable, thereby isolating its effects on other targets like topoisomerase or autophagy.

Superior In Vitro Potency in Autophagy Inhibition Compared to Chloroquine

When evaluated as an autophagy inhibitor by its effect on cancer cell viability, Lucanthone is significantly more potent than the standard clinical autophagy inhibitor, Chloroquine. Across a panel of seven breast cancer cell lines, Lucanthone exhibited a mean IC50 value that was over 9 times lower than that of Chloroquine, indicating substantially greater potency.

Evidence DimensionMean IC50 for Cell Viability Reduction
Target Compound Data7.2 µM
Comparator Or BaselineChloroquine: 66 µM
Quantified DifferenceLucanthone is ~9.2-fold more potent
ConditionsMTT cell viability assay performed on a panel of seven human breast cancer cell lines after 72 hours of treatment.

For researchers requiring an in vitro tool for autophagy inhibition, Lucanthone offers a more potent alternative to Chloroquine, enabling studies at lower concentrations which can reduce potential off-target effects.

Defined Solubility Profile for Non-Aqueous Formulations and Handling

As a free base, Lucanthone (CAS 479-50-5) exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents such as DMSO and ethanol. This contrasts sharply with its hydrochloride salt form, which is procured specifically for its enhanced water solubility. The selection of the free base is therefore a deliberate choice for applications requiring or compatible with organic solvent-based stock solutions and delivery vehicles.

Evidence DimensionRequired Solvent for Concentrated Stock Solutions
Target Compound DataSoluble in DMSO (>10 mg/mL) and Ethanol
Comparator Or BaselineLucanthone Hydrochloride: Soluble in aqueous buffers
Quantified DifferenceQualitative difference in solvent system compatibility (organic vs. aqueous)
ConditionsStandard laboratory preparation of stock solutions for in vitro research.

This property is a critical procurement differentiator, as it dictates formulation strategy, vehicle controls in experiments, and compatibility with automated, aqueous-based screening platforms.

In Vitro Studies Requiring Potent Autophagy Inhibition

Lucanthone is the indicated choice over Chloroquine for cell-based cancer research where a highly potent, non-ocular toxic inhibitor of autophagy is required to study chemosensitization or cell survival pathways.

Isolating Topoisomerase Effects with Minimal APE1 Interference

When the primary goal is to study the effects of topoisomerase inhibition, Lucanthone is a more suitable choice than its metabolite Hycanthone, as it avoids the confounding effects of potent, simultaneous APE1 inhibition.

Sensitizing Cancer Cells to Radiotherapy or Alkylating Agents

Due to its dual action on Topoisomerase II and APE1, Lucanthone is effectively used as a sensitizing agent in combination with radiation or DNA alkylating drugs like temozolomide, where inhibition of multiple DNA repair and replication pathways is desired.

Development of Formulations Requiring Organic Solvent Systems

The free base form of Lucanthone is specifically suited for research and development workflows where the final product or intermediate formulation is based on organic solvents, precluding the use of the aqueous-soluble hydrochloride salt.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

340.16093457 Da

Monoisotopic Mass

340.16093457 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FC6D57000M

Drug Indication

Intended for use as a radiation sensitizer in the treatment of brain cancer.

Pharmacology

Although lucanthone has structural and biochemical similarities to Actinomycin D, it has no hematological or gastro-intestinal toxicity at clinically tolerated doses. In trials, Lucanthone was found to be safe, practical and effective and was proposed for use in clinical protocols for the treatment of cancer. The specificity of lucanthone in combination with radiation for the treatment of brain tumors arises from the fact that lucanthone acts preferentially on cycling cells (most of the normal brain cells are non-cycling) and the fact that lucanthone crosses the blood brain barrier efficiently.
Lucanthone is an orally available thioxanthone-based DNA intercalator and inhibitor of the DNA repair enzyme apurinic-apyrimidinic endonuclease 1 (APEX1 or APE1), with anti-schistosomal and potential antineoplastic activity. Lucanthone intercalates DNA and interferes with the activity of topoisomerases I and II during replication and transcription, thereby inhibiting the synthesis of macromolecules. In addition, this agent specifically inhibits the endonuclease activity of APE1, without affecting its redox activity, resulting in un-repaired DNA strand breaks which may induce apoptosis. Therefore, lucanthone may sensitize tumor cells to radiation and chemotherapy. Furthermore, lucanthone inhibits autophagy through the disruption of lysosomal function. The multifunctional nuclease APE1 is a key component for DNA repair; its expression is often correlated with tumor cell resistance to radio- and chemotherapy.

MeSH Pharmacological Classification

Schistosomicides

Mechanism of Action

Recent data suggests that lucanthone inhibits post-radiation DNA repair in tumor cells. The ability of lucanthone to inhibit AP endonuclease and topoisomerase II probably account for the specific DNA repair inhibition in irradiated cells.

Other CAS

479-50-5

Absorption Distribution and Excretion

Orally available

Wikipedia

Lucanthone

Dates

Last modified: 08-15-2023
1: Chowdhury SM, Surhland C, Sanchez Z, Chaudhary P, Suresh Kumar MA, Lee S, Peña LA, Waring M, Sitharaman B, Naidu M. Graphene nanoribbons as a drug delivery agent for lucanthone mediated therapy of glioblastoma multiforme. Nanomedicine. 2014 Aug 13. pii: S1549-9634(14)00424-9. doi: 10.1016/j.nano.2014.08.001. [Epub ahead of print] PubMed PMID: 25131339.
2: Naidu MD, Agarwal R, Pena LA, Cunha L, Mezei M, Shen M, Wilson DM 3rd, Liu Y, Sanchez Z, Chaudhary P, Wilson SH, Waring MJ. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding. PLoS One. 2011;6(9):e23679. doi: 10.1371/journal.pone.0023679. Epub 2011 Sep 15. PubMed PMID: 21935361; PubMed Central PMCID: PMC3174134.
3: Carew JS, Espitia CM, Esquivel JA 2nd, Mahalingam D, Kelly KR, Reddy G, Giles FJ, Nawrocki ST. Lucanthone is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis. J Biol Chem. 2011 Feb 25;286(8):6602-13. doi: 10.1074/jbc.M110.151324. Epub 2010 Dec 10. PubMed PMID: 21148553; PubMed Central PMCID: PMC3057822.
4: Luo M, Kelley MR. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone. Anticancer Res. 2004 Jul-Aug;24(4):2127-34. PubMed PMID: 15330152.
5: Mendez F, Goldman JD, Bases RE. Abasic sites in DNA of HeLa cells induced by lucanthone. Cancer Invest. 2002;20(7-8):983-91. PubMed PMID: 12449731.
6: Dassonneville L, Bailly C. Stimulation of topoisomerase II-mediated DNA cleavage by an indazole analogue of lucanthone. Biochem Pharmacol. 1999 Oct 15;58(8):1307-12. PubMed PMID: 10487533.
7: Del Rowe JD, Bello J, Mitnick R, Sood B, Filippi C, Moran J, Freeman K, Mendez F, Bases R. Accelerated regression of brain metastases in patients receiving whole brain radiation and the topoisomerase II inhibitor, lucanthone. Int J Radiat Oncol Biol Phys. 1999 Jan 1;43(1):89-93. PubMed PMID: 9989518.

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